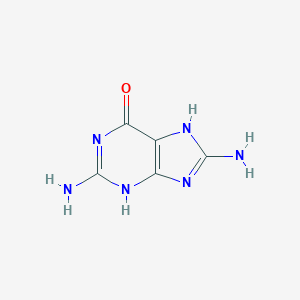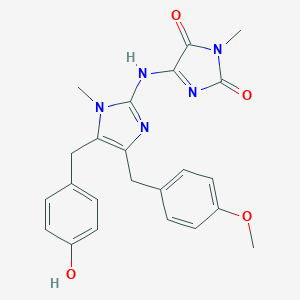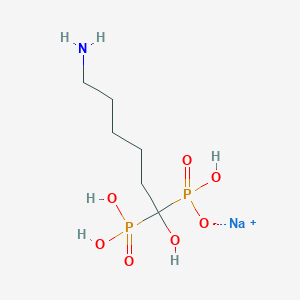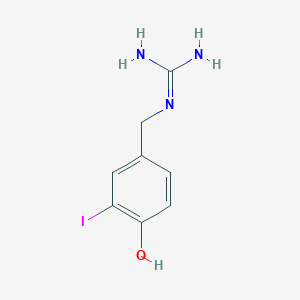
Bromuro de trans,trans-farnesilo
Descripción general
Descripción
Synthesis Analysis
Farnesyl bromide is synthesized efficiently using halide-replacement reagents, specifically Ph_3PBr_2, under typical conditions such as room temperature and the use of benzene as a solvent. The process requires careful preparation to avoid water-induced decomposition of reagents and includes steps to remove by-products such as HBr, highlighting the synthesis's operational ease and high yield potential (Liu Xian-zhang, 2004).
Molecular Structure Analysis
While specific details on the molecular structure analysis of farnesyl bromide were not directly found in the search, the structure of farnesyl bromide, like other farnesyl derivatives, is characterized by its terpene backbone. Terpenes are known for their diverse chemical reactivity and biological activity, which is significantly influenced by their molecular structure.
Chemical Reactions and Properties
Farnesyl bromide undergoes various chemical reactions, including bromo-substitution, to produce farnesylamine through alkylation or by reacting with lithium bis(trimethylsilyl) amide followed by methanolysis. These reactions underscore farnesyl bromide's versatility in forming new chemical bonds and introducing functional groups (G. Coppola & M. Prashad, 1993).
Physical Properties Analysis
The synthesis and handling of farnesyl bromide suggest it has physical properties requiring careful management of reaction conditions, such as solvent dryness and protection from water to prevent reagent decomposition. The physical properties, such as boiling point and solubility, directly influence the synthesis process and the subsequent handling and purification of farnesyl bromide.
Chemical Properties Analysis
Farnesyl bromide's chemical properties enable its use in synthesizing various analogs and derivatives. For example, it has been used to synthesize analogues of farnesyl pyrophosphate, indicating its utility in generating compounds with potential biological activity and chemical investigation (A. Valentijn et al., 1995).
Aplicaciones Científicas De Investigación
Prenilación de proteínas
El bromuro de farnesilo juega un papel crucial en la prenilación de proteínas, una modificación postraduccional covalente universal que se encuentra en todas las células eucariotas . Este proceso implica la unión de un grupo farnesilo a las proteínas, lo cual es importante para la unión proteína-proteína a través de dominios de unión a prenil especializados . La farnesilación y la geranilgeranilación son muy importantes en el anclaje C-terminal de proteínas a la membrana celular .
Diversificación de productos naturales
La prenilación, que implica el uso de bromuro de farnesilo, juega un papel vital en la diversificación de productos naturales como los flavonoides, las cumarinas y los isoflavonoides . Se han identificado muchos compuestos prenilados como componentes activos en plantas medicinales con actividades biológicas .
Síntesis de compuestos bioactivos
El bromuro de farnesilo se ha utilizado en la preparación de metil éster de S-trans, trans-farnesil-L-cisteína, un aminoácido modificado postraduccionalmente . También es un reactivo de partida para la síntesis de (±)-farnesiferol A y (±)-farnesiferol C
Safety and Hazards
Direcciones Futuras
Farnesyl bromide and related compounds are being studied for their potential applications in treating various diseases, including cancer . Future studies may explore the relationship between inhibition of farnesylated proteins and clinical antitumor activity . Additionally, the development of new farnesyl transferase inhibitors may provide insight into effective methods for combining these agents with other treatments .
Mecanismo De Acción
Target of Action
Trans,trans-Farnesyl bromide is primarily involved in the post-translational modification of proteins . It is used in the preparation of S-trans, trans-farnesyl-L-cysteine methylester, a post-translational modified amino acid . This suggests that the compound’s primary targets are proteins that undergo post-translational modifications.
Mode of Action
The compound interacts with its targets by attaching to proteins involved in many biological functions, from signal transduction to cell growth .
Biochemical Pathways
Trans,trans-Farnesyl bromide is derived from farnesyl pyrophosphate in the sterols biosynthetic pathway . It plays a role in regulating the virulence of various fungi species and modulating morphological transition processes . The compound is also involved in the synthesis of sterols with the ergostane skeleton, distinct from cholesterol .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans,trans-Farnesyl bromide is currently limited. It is known that the compound partitions into the membrane, a function of both the farnesyl chain’s affinity for the lipid bilayer as well as charge effects .
Result of Action
The addition of trans,trans-Farnesyl bromide has been found to interfere with the proliferation of certain cells, inhibiting the cell cycle without causing DNA fragmentation or loss of mitochondrial functionality . Furthermore, the compound can increase the bending rigidity of large unilamellar vesicles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans,trans-Farnesyl bromide. For instance, the compound should be stored at a temperature of 2-8°C . Moreover, it is recommended to handle the compound only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .
Propiedades
IUPAC Name |
(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMBFMTJFSEEY-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28290-41-7 | |
| Record name | trans,trans-Farnesyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)







![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)


